molecular formula C20H20O4 B14035954 (2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Cat. No.: B14035954
M. Wt: 324.4 g/mol
InChI Key: YROKZIHUDZYUAG-IBGZPJMESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobavachin can be synthesized through various chemical reactions involving the prenylation of flavonoid precursors. The typical synthetic route involves the use of flavanone as a starting material, which undergoes prenylation at the 8-position of ring A. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of isobavachin involves the extraction of the compound from Psoralea corylifolia seeds. The seeds are subjected to solvent extraction processes, followed by purification steps such as chromatography to isolate isobavachin in its pure form .

Chemical Reactions Analysis

Types of Reactions: Isobavachin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of isobavachin, which can exhibit different pharmacological properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16(22)10-17-18(23)11-19(24-20(14)17)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1

InChI Key

YROKZIHUDZYUAG-IBGZPJMESA-N

Isomeric SMILES

CC(=CCC1=C2C(=CC(=C1)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1)O)C(=O)CC(O2)C3=CC=C(C=C3)O)C

Origin of Product

United States

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